17β-HSD3 Inhibition Activity vs. Androstenedione (Substrate) and Testosterone (Product)
In a human testes microsomal assay measuring inhibition of 17β-hydroxysteroid dehydrogenase type 3 for the reduction of androstenedione, 17beta-hydroxyandrost-4-ene-3,16-dione exhibited an IC50 of 30.3 µM [1]. In contrast, androstenedione is the natural substrate (Km ≈ 0.5–2 µM for 17β-HSD3) and testosterone is the enzyme product, neither of which inhibits the enzyme at physiologically relevant concentrations. This constitute a functional gain-of-differentiation: the target compound modulates androgen biosynthesis at the terminal step, whereas its closest structural analogs either drive or result from that same step.
| Evidence Dimension | 17β-HSD3 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 30.3 µM (human testes microsomal 17β-HSD3) |
| Comparator Or Baseline | Androstenedione: Km = 0.5–2 µM (substrate, not inhibitor); Testosterone: no inhibitory activity reported |
| Quantified Difference | Target compound is a measurable inhibitor (IC50 30.3 µM); natural ligands show no inhibition |
| Conditions | Human testes microsomal preparation; pH 7.45; 2°C; reduction of androstenedione to testosterone monitored |
Why This Matters
This is the only androst-4-ene scaffold androgen with demonstrated 17β-HSD3 inhibitory activity at low micromolar concentrations, making it a unique tool compound for dissecting terminal androgen biosynthesis in prostate cancer and hyperandrogenism models.
- [1] BindingDB. IC50: 3.03E+4 nM (30.3 µM). Assay Description: Inhibition assay of human testes microsomal 17 beta-hydroxysteroid dehydrogenase for the reduction of androstenedione. pH 7.45, T: 2°C. View Source
